Physicochemical Differentiation: Lipophilicity and Topological Polar Surface Area
In the absence of any publicly available bioassay data, the only quantifiable differentiation between the target compound and its closest regioisomeric analog, CAS 1172867-56-9, lies in their computed properties. While both share identical molecular weight, formula, hydrogen bond donor/acceptor counts, and topological polar surface area, the target compound exhibits a subtly lower computed lipophilicity (XLogP3 = 0.3) compared to the analog (XLogP3 = 0.3) [1][2]. This identical value precludes any meaningful differentiation, highlighting the critical need for experimental determination of logD, solubility, and permeability to guide procurement.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.3 |
| Comparator Or Baseline | CAS 1172867-56-9, XLogP3 = 0.3 |
| Quantified Difference | 0.0 (identical within computational error) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
For scientists procuring compounds for SAR exploration, regioisomeric identity—not computationally identical properties—is the decisive factor, as it directly determines the pharmacophore presentation.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 39890235, 5-(methylsulfamoyl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide. Retrieved April 29, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 44072097, N-methyl-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide. Retrieved April 29, 2026. View Source
